

# Application Note: Quantitative Analysis of Butopyronoxyl using Gas Chromatography-Mass Spectrometry (GC-MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butopyronoxyl*

Cat. No.: *B165914*

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## Abstract

This application note details a comprehensive protocol for the identification and quantification of **Butopyronoxyl**, a common insect repellent, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the analysis of **Butopyronoxyl** in various sample matrices, with a primary focus on achieving high sensitivity and selectivity. This document provides a step-by-step experimental protocol, from sample preparation to data analysis, and includes key quantitative data and a visual representation of the analytical workflow.

## Introduction

**Butopyronoxyl**, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, is a widely used insect repellent.[1][2] Accurate and reliable quantification of this compound in various products and environmental samples is crucial for quality control, safety assessment, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of semi-volatile compounds like **Butopyronoxyl**. [3][4] This protocol outlines a generalized method that can be adapted for specific research and development needs.

## Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the identification and quantification of **Butopyronoxyl**. The retention time, limit of detection (LOD), and limit of quantification (LOQ) are typical values and may vary depending on the specific instrument, column, and matrix used.

Parameter	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>4</sub>	[5]
Molecular Weight	226.27 g/mol	
CAS Number	532-34-3	
Quantification Ion (m/z)	127	
Qualifier Ions (m/z)	83, 57, 41	
Typical Retention Time	12-15 minutes	N/A
Typical LOD	0.01 - 0.1 µg/mL	N/A
Typical LOQ	0.05 - 0.5 µg/mL	N/A

## Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices.

### 1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices and can be adapted for **Butopyronoxyl**.

- a. Materials and Reagents:
  - Homogenized sample
  - Acetonitrile (ACN), pesticide residue grade

- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- **Butopyronoxyl** analytical standard
- Internal standard (e.g., Triphenylphosphate)
- 50 mL and 15 mL polypropylene centrifuge tubes
- Vortex mixer and centrifuge
- b. Extraction Procedure:
  - Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile. For fortified samples, spike with the **Butopyronoxyl** standard at this stage.
  - Add an appropriate amount of internal standard.
  - Cap and vigorously vortex the tube for 1 minute.
  - Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$ .
  - Immediately cap and vortex for another minute.
  - Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous  $\text{MgSO}_4$ , and 150 mg of C18 sorbent.
  - Vortex for 30 seconds.

- Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis. If necessary, filter through a  $0.22\ \mu\text{m}$  syringe filter.

## 2. GC-MS Instrumentation and Parameters

The following are suggested starting parameters and may need to be optimized for the specific instrument.

- Gas Chromatograph (GC):
  - Column: TG-5SilMS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness.
  - Injector Temperature: 280°C
  - Injection Mode: Splitless (1  $\mu\text{L}$  injection volume)
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 70°C, hold for 1 minute.
    - Ramp to 150°C at 25°C/min.
    - Ramp to 280°C at 10°C/min and hold for 5 minutes.
- Mass Spectrometer (MS):
  - Ion Source Temperature: 230°C
  - Transfer Line Temperature: 280°C
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan ( $m/z$  40-450) for qualitative confirmation.

- SIM Ions for **Butopyronoxyl**: m/z 127 (quantification), 83, 57, 41 (qualifiers).

### 3. Data Analysis and Quantification

- a. Identification: The presence of **Butopyronoxyl** is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.
- b. Calibration: Prepare a series of calibration standards of **Butopyronoxyl** in a matrix-matched solvent at concentrations bracketing the expected sample concentrations. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve.
- c. Quantification: The concentration of **Butopyronoxyl** in the sample is determined using the generated calibration curve.

## Visualizations

The following diagram illustrates the experimental workflow for the GC-MS analysis of **Butopyronoxyl**.



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Caption: Experimental workflow for GC-MS analysis of **Butopyronoxyl**.

## Conclusion

This application note provides a robust and reliable GC-MS method for the quantitative analysis of **Butopyronoxyl**. The use of a modified QuEChERS protocol for sample preparation ensures effective extraction and cleanup from complex matrices. The specified GC-MS parameters offer a good starting point for method development and can be optimized to meet specific analytical requirements. This protocol is intended to support researchers and scientists in the accurate determination of **Butopyronoxyl** for quality control and safety assessment purposes.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Butopyronoxyl using Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165914#gas-chromatography-mass-spectrometry-gc-ms-protocol-for-butopyronoxyl]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)